2,5-Dipropylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dipropylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with two propyl groups at the 2 and 5 positions. This compound is known for its distinctive aroma and is often found in various natural sources, including roasted foods and certain fermented products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dipropylpyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylpyrazine with propyl halides in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. A notable method includes the use of a catalyst comprising a silicon dioxide carrier loaded with chromium, copper, and zinc. The catalyst facilitates the reaction between the precursors, leading to the formation of this compound with high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dipropylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often employs reagents like chlorine or bromine, while alkylation uses alkyl halides in the presence of a base.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dipropylpyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its role in microbial communication and as a potential bioactive compound.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma
Wirkmechanismus
The mechanism of action of 2,5-dipropylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylpyrazine: Similar structure but with methyl groups instead of propyl groups.
2,3-Dipropylpyrazine: Similar but with propyl groups at the 2 and 3 positions.
2,6-Dipropylpyrazine: Similar but with propyl groups at the 2 and 6 positions.
Uniqueness: 2,5-Dipropylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aroma and potential bioactivity make it particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
64271-01-8 |
---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2,5-dipropylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9-7-12-10(6-4-2)8-11-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
OLMMSLIJLXHCEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(C=N1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.